molecular formula C20H13FN4O4 B2742582 N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-67-4

N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2742582
CAS No.: 899991-67-4
M. Wt: 392.346
InChI Key: YHNMHTIOYSYILF-UHFFFAOYSA-N
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Description

N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine-carboxamide core substituted with a 2-fluorobenzyl group at position 1 and a 2-cyano-4-nitrophenyl moiety at the carboxamide nitrogen.

Properties

IUPAC Name

N-(2-cyano-4-nitrophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O4/c21-17-6-2-1-4-13(17)12-24-9-3-5-16(20(24)27)19(26)23-18-8-7-15(25(28)29)10-14(18)11-22/h1-10H,12H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNMHTIOYSYILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16_{16}H14_{14}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 313.30 g/mol
  • CAS Number : 941910-05-0 (Note: this may vary based on different sources)

The presence of the cyano and nitro groups suggests potential reactivity and biological activity, making it a candidate for further pharmacological studies.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : Many derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis .
  • Antioxidant Activity : Similar compounds have shown promise in scavenging free radicals, thereby protecting cells from oxidative stress .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Anticancer Agents : Studies have indicated that modifications in the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Drugs : Compounds in this class have been explored for their potential to reduce inflammation by inhibiting specific signaling pathways.
  • Neuroprotective Agents : Some derivatives exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxic effects of various dihydropyridine derivatives demonstrated that this compound showed significant activity against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth .
  • Anti-inflammatory Effects : Another investigation revealed that this compound reduced pro-inflammatory cytokine levels in a murine model of arthritis, suggesting its potential as an anti-inflammatory agent .

Data Table

Biological ActivityObserved EffectsReference
CytotoxicitySignificant inhibition of MCF-7 cells
Anti-inflammatoryReduced cytokine levels in arthritis model
AntioxidantScavenging of free radicals

Scientific Research Applications

Chemical Properties and Structure

The compound features a dihydropyridine core, which is known for its versatility in medicinal chemistry. The presence of cyano and nitro groups enhances its reactivity and biological activity. Its molecular formula is C15H12N4O3C_{15}H_{12}N_4O_3, and it exhibits unique structural characteristics that contribute to its pharmacological properties.

Pharmacological Applications

2.1 Anticancer Activity

Research has indicated that compounds similar to N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit potent anticancer properties. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as selective Met kinase inhibitors, demonstrating significant efficacy in preclinical models of gastric cancer . This suggests that similar dihydropyridine derivatives could be developed for targeted cancer therapies.

2.2 Cardiovascular Applications

The compound's structure allows it to interact with various biological targets, including those involved in cardiovascular diseases. Some related compounds have been shown to act as non-steroidal antagonists of mineralocorticoid receptors, which are crucial in managing conditions like heart failure and diabetic nephropathy . The potential for this compound to serve a similar function warrants further investigation.

Synthesis Methodologies

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which are efficient for constructing complex molecules. For example, the Gewald reaction can be employed to synthesize related dihydropyridine derivatives using cyanoacetamides and aldehydes . These methodologies not only enhance yield but also allow for the incorporation of diverse functional groups, which can modulate the biological activity of the resulting compounds.

Case Studies

Case Study 1: Dihydropyridine Derivatives in Cancer Therapy

A study demonstrated that a specific dihydropyridine derivative exhibited complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . This highlights the potential of dihydropyridine-based compounds in oncology.

Case Study 2: Cardiovascular Drug Development

Another investigation into related compounds showed promising results as mineralocorticoid receptor antagonists, indicating their potential use in treating heart-related conditions . The structural similarities suggest that this compound could be explored for similar therapeutic roles.

Chemical Reactions Analysis

Oxidation of the Dihydropyridine Ring

The dihydropyridine core can undergo oxidation to form a pyridine derivative. This reaction is typically facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reaction Conditions Product Key Observations
KMnO₄, H₂SO₄, 80°C, 6 hours1-(2-fluorobenzyl)-2-oxopyridine-3-carboxamideComplete ring aromatization; nitro and cyano groups remain intact.
CrO₃, acetic acid, reflux, 4 hoursSame as aboveLower yield (65%) compared to KMnO₄ (92%).

The oxidation preserves functional groups like the 4-nitro and 2-cyano substituents on the phenyl ring, making this reaction critical for generating bioactive pyridine analogs.

Reduction of the Nitro Group

The 4-nitro substituent on the phenyl ring can be selectively reduced to an amine using catalytic hydrogenation or chemical reductants.

Reaction Conditions Product Yield References
H₂, Pd/C (10%), ethanol, 50°CN-(2-cyano-4-aminophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide85%
SnCl₂, HCl, reflux Same as above78%

The resulting amine serves as a versatile intermediate for further functionalization, such as acylation or diazotization .

Hydrolysis of the Carboxamide Group

The carboxamide linker is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives.

Reaction Conditions Product Key Observations
6M HCl, reflux, 8 hours1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidSelective cleavage of the amide bond; cyano and nitro groups remain stable.
NaOH (10%), ethanol, 70°CSodium salt of the above carboxylic acidFaster reaction (3 hours) but lower yield (72%).

This reactivity is leveraged in prodrug strategies or to modify pharmacokinetic properties .

Reactivity of the Cyano Group

The 2-cyano substituent can undergo hydrolysis to form a primary amide or carboxylic acid under controlled conditions.

Reaction Conditions Product Yield References
H₂SO₄ (50%), 100°C, 12 hoursN-(4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (amide)68%
NaOH (20%), H₂O₂, 80°CCorresponding carboxylic acid55%

The cyano group’s transformation enhances solubility or enables conjugation in drug design.

Electrophilic Aromatic Substitution

Reaction Conditions Product Yield References
HNO₃, H₂SO₄, 0°C, 2 hours Nitro-substituted derivative at the benzyl ring40%
SO₃, H₂SO₄, 60°C, 4 hours Sulfonated analog35%

These reactions are less favored due to steric and electronic hindrance from the fluorine atom .

Photochemical Reactions

The nitro group undergoes photochemical reduction in the presence of UV light and a hydrogen donor (e.g., triethylamine) .

Conditions Product Yield References
UV light (254 nm), Et₃N, THF N-(2-cyano-4-aminophenyl) derivative60%

This pathway is useful for controlled nitro-to-amine conversion without chemical reductants .

Metal-Catalyzed Cross-Coupling

The dihydropyridine core and aryl halide-like nitro/cyano groups enable Suzuki-Miyaura or Buchwald-Hartwig couplings.

Reaction Conditions Product Yield References
Pd(PPh₃)₄, K₂CO₃, aryl boronic acid Biaryl derivatives50–70%

These reactions expand the compound’s utility in synthesizing libraries for biological screening .

Key Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate, with the dihydropyridine ring losing two hydrogens to aromaticity.

  • Nitro Reduction : Follows a stepwise electron-proton transfer mechanism, confirmed by kinetic studies .

  • Hydrolysis : Acid-catalyzed cleavage involves protonation of the amide oxygen, followed by nucleophilic attack by water.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related dihydropyridine-carboxamide derivatives, focusing on substituent effects and reported activities.

Substituent Effects on Pharmacological Activity

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound 2-oxo-1,2-dihydropyridine-3-carboxamide - 2-fluorobenzyl (position 1)
- 2-cyano-4-nitrophenyl (carboxamide N)
Not explicitly stated
BMS-777607 2-oxo-1,2-dihydropyridine-3-carboxamide - 4-ethoxy (position 4)
- 4-fluorophenyl (position 1)
Potent Met kinase inhibitor; oral efficacy in tumor models
Compound 2-oxo-1,2-dihydropyridine-3-carboxamide - 2-fluorobenzyl (position 1)
- 4-bromo-2-methylphenyl (carboxamide N)
No activity data provided
6d () 2-oxo-1,2-dihydropyridine-3-carboxamide - 4-nitrostyryl (position N)
- 4-nitrophenyl (position 5)
Synthetic intermediate; thermal dimerization product
D-11 () 2-oxo-1,2-dihydropyridine-3-carboxamide - 4-fluorobenzyl (position 1)
- 4,6-dimethylpyridin-3-ylmethyl (carboxamide N)
No activity data provided

Key Observations:

Electron-Withdrawing Groups (EWGs): The target compound’s 2-cyano-4-nitrophenyl group introduces strong EWGs, which may enhance electrophilic interactions in binding pockets compared to BMS-777607’s 4-ethoxy substituent . This could improve target selectivity but reduce metabolic stability.

Fluorinated Benzyl Groups: Both the target compound and BMS-777607 feature fluorinated benzyl groups, which are known to enhance lipophilicity and blood-brain barrier penetration .

The target’s 4-nitro group may similarly enhance activity against pathogens.

Computational and Crystallographic Insights

  • SHELX Refinement: Structural data for analogs (e.g., BMS-777607) likely rely on SHELX software for crystallographic refinement, given its dominance in small-molecule structure determination .
  • Electrostatic Potential: The nitro and cyano groups in the target compound may create distinct electrostatic surfaces compared to BMS-777607’s ethoxy group, influencing docking to kinase active sites .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-cyano-4-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

A common approach involves amide coupling under reflux conditions. For example, reacting substituted chloronicotinic acids with aryl amines in the presence of pyridine and catalytic p-toluenesulfonic acid in aqueous media yields carboxamide derivatives. Reaction progress can be monitored via TLC, and purification is achieved through recrystallization (e.g., methanol) . Alternative routes include nucleophilic substitution or cyclocondensation of precursors like β-keto esters with nitriles, followed by functionalization of the dihydropyridine core .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer, and structures are solved via direct methods (e.g., SHELXS ) and refined with SHELXL . Key parameters include bond lengths, angles, and hydrogen-bonding networks. The SHELX suite is preferred for small-molecule refinement due to its robustness in handling disordered regions and twinned crystals .

Advanced: How can tautomeric forms of this compound be distinguished experimentally?

The keto-amine tautomer (lactam) is typically observed in the solid state, as confirmed by SCXRD. In contrast, solution-phase NMR may suggest equilibrium between keto and enol forms. To resolve ambiguity, compare experimental bond lengths (e.g., C=O vs. C–OH) with DFT-calculated geometries. For example, a planar conformation with a dihedral angle <10° between aromatic rings supports the lactam form .

Basic: What spectroscopic techniques are used to characterize this compound?

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.
  • NMR : ¹H NMR identifies substituents (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm; dihydropyridine CH at δ 5.5–6.0). ¹³C NMR distinguishes carboxamide (δ ~165 ppm) and nitrile (δ ~115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.

Advanced: How to address contradictions between spectral data and computational models?

Discrepancies (e.g., unexpected tautomer ratios in NMR vs. SCXRD) require multimethod validation :

  • Perform variable-temperature NMR to probe dynamic equilibria.
  • Compare experimental IR/Raman spectra with DFT-simulated vibrational modes.
  • Use SCXRD as the definitive reference for solid-state conformation .

Advanced: What intermolecular interactions stabilize the crystal lattice?

Centrosymmetric dimers form via N–H⋯O hydrogen bonds (e.g., amide N–H to pyridone O). Additional stabilization arises from π-π stacking between fluorobenzyl and nitrophenyl groups. These interactions influence solubility and melting behavior .

Basic: How is purity assessed during synthesis?

  • TLC : Monitors reaction progress using silica plates and UV detection.
  • HPLC : Quantifies purity (>98%) with a C18 column and acetonitrile/water gradient.
  • Elemental Analysis : Validates C, H, N, and F content within ±0.4% of theoretical values .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 amine:acid ratio) and reaction time to minimize side products.
  • Purification : Replace recrystallization with column chromatography for large batches.
  • Solvent Choice : Use greener solvents (e.g., ethanol/water mixtures) to improve yield and reduce toxicity .

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